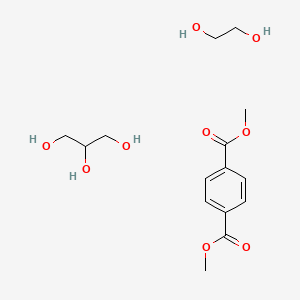
Dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is a polymeric compound that is commonly used in the production of various types of plastics and resins. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in applications ranging from packaging materials to engineering plastics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol typically involves a polycondensation reactionThe reaction is usually carried out under high temperature and vacuum conditions to facilitate the removal of by-products such as methanol .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with efficient heating and vacuum systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure a high yield of the desired polymer. Catalysts such as antimony trioxide or titanium-based compounds are often used to accelerate the reaction .
化学反应分析
Types of Reactions
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:
Esterification: The formation of ester linkages between the carboxylic acid groups and alcohol groups.
Transesterification: The exchange of ester groups between different molecules.
Hydrolysis: The breakdown of ester linkages in the presence of water
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Often catalyzed by bases such as sodium methoxide or potassium hydroxide.
Hydrolysis: Requires acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions include various oligomers and monomers, which can be further processed to produce high-molecular-weight polymers .
科学研究应用
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives
作用机制
The mechanism of action of this polymer involves the formation of strong ester linkages between the monomer units, resulting in a highly stable and durable material. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the reactants, leading to the formation of a three-dimensional polymer network .
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer composition.
Polybutylene terephthalate (PBT): Another polyester with comparable mechanical properties but different thermal characteristics.
Polytrimethylene terephthalate (PTT): A polyester with unique elastic properties and lower melting point
Uniqueness
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts specific mechanical and chemical properties that are not found in other similar polymers. This makes it particularly suitable for specialized applications in various fields .
属性
CAS 编号 |
31135-71-4 |
|---|---|
分子式 |
C15H24O9 |
分子量 |
348.34 g/mol |
IUPAC 名称 |
dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C10H10O4.C3H8O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
InChI 键 |
MUFPWVDQKXFHIT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(C(CO)O)O |
相关CAS编号 |
31135-71-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


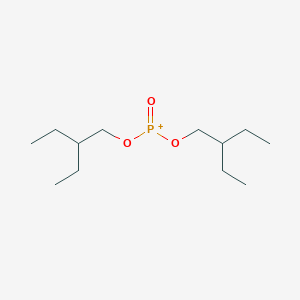
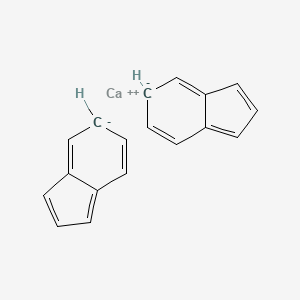
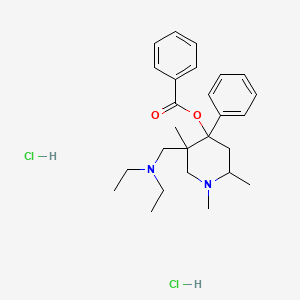

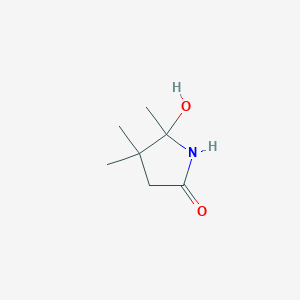
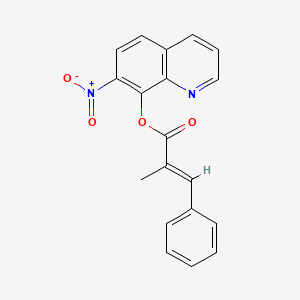


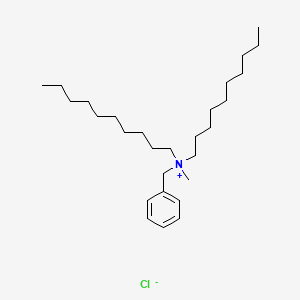
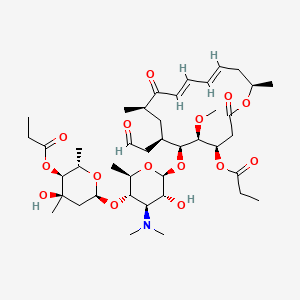
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
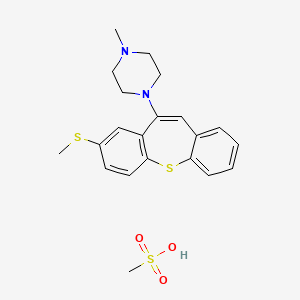

![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
